molecular formula C12H15NO2 B061014 4-PYRIDINECARBOXYLIC ACID CYCLOHEXYL ESTER CAS No. 163778-04-9

4-PYRIDINECARBOXYLIC ACID CYCLOHEXYL ESTER

Cat. No.: B061014
CAS No.: 163778-04-9
M. Wt: 205.25 g/mol
InChI Key: UADBNACWGHSLIP-UHFFFAOYSA-N
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Description

Isonicotinic acid, cyclohexyl ester is an organic compound with the molecular formula C12H15NO2 It is a derivative of isonicotinic acid, where the carboxylic acid group is esterified with cyclohexanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic acid, cyclohexyl ester typically involves the esterification of isonicotinic acid with cyclohexanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts can also be employed to facilitate the separation of the product from the catalyst, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions: Isonicotinic acid, cyclohexyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild heating conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of isonicotinic acid, cyclohexyl ester depends on its application:

Comparison with Similar Compounds

    Isonicotinic Acid: The parent compound with a carboxylic acid group.

    Nicotinic Acid: An isomer with the carboxylic acid group at a different position on the pyridine ring.

    Picolinic Acid: Another isomer with the carboxylic acid group at yet another position.

Uniqueness: Isonicotinic acid, cyclohexyl ester is unique due to its ester functional group, which imparts different chemical properties and reactivity compared to its parent compound and other isomers.

Properties

CAS No.

163778-04-9

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

cyclohexyl pyridine-4-carboxylate

InChI

InChI=1S/C12H15NO2/c14-12(10-6-8-13-9-7-10)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2

InChI Key

UADBNACWGHSLIP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC(=O)C2=CC=NC=C2

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC=NC=C2

Origin of Product

United States

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